1-Allyl-4-butoxybenzene
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Overview
Description
1-Allyl-4-butoxybenzene is an organic compound with the molecular formula C13H18O It is a derivative of benzene, where the benzene ring is substituted with an allyl group (CH2=CH-CH2-) and a butoxy group (C4H9O-)
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-4-butoxybenzene can be synthesized through several methods. One common approach involves the alkylation of 4-butoxyphenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as phase transfer catalysts can be employed to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-4-butoxybenzene undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can be reduced to form 1-butoxy-4-propylbenzene.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Formation of 1-butoxy-4-(2,3-epoxypropyl)benzene or 1-butoxy-4-(2-oxopropyl)benzene.
Reduction: Formation of 1-butoxy-4-propylbenzene.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1-Allyl-4-butoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-allyl-4-butoxybenzene involves its interaction with various molecular targets. The allyl group can undergo electrophilic addition reactions, while the butoxy group can participate in hydrogen bonding and other interactions. These properties make the compound versatile in different chemical and biological contexts.
Comparison with Similar Compounds
1-Allyl-4-methoxybenzene (Estragole): Similar structure but with a methoxy group instead of a butoxy group.
1-Allyl-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a butoxy group.
1-Allyl-4-propoxybenzene: Similar structure but with a propoxy group instead of a butoxy group.
Uniqueness: 1-Allyl-4-butoxybenzene is unique due to the presence of the butoxy group, which imparts different chemical and physical properties compared to its analogs. The longer alkyl chain in the butoxy group can influence the compound’s solubility, reactivity, and interactions with other molecules.
Properties
IUPAC Name |
1-butoxy-4-prop-2-enylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-3-5-11-14-13-9-7-12(6-4-2)8-10-13/h4,7-10H,2-3,5-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIWGESQTKNQRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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